molecular formula C11H13F2N3O B11732847 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine

Cat. No.: B11732847
M. Wt: 241.24 g/mol
InChI Key: BIOVTVTYFFDRAU-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring and a furan ring connected through a difluoroethyl and a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethyl halide.

    Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Methylamine Linkage: The final step involves the formation of the methylamine linkage through reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrazoles and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical research.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The difluoroethyl group and the pyrazole ring can interact with enzymes and receptors, leading to changes in their activity. The furan ring can also participate in these interactions, contributing to the overall effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine: Similar structure but with a thiophene ring instead of a furan ring.

    {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(pyridin-2-yl)methyl]amine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine lies in its combination of a pyrazole ring and a furan ring, which allows for a wide range of chemical reactions and interactions

Properties

Molecular Formula

C11H13F2N3O

Molecular Weight

241.24 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine

InChI

InChI=1S/C11H13F2N3O/c12-11(13)8-16-4-3-9(15-16)6-14-7-10-2-1-5-17-10/h1-5,11,14H,6-8H2

InChI Key

BIOVTVTYFFDRAU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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